molecular formula C16H17N3O3S2 B2458690 1-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide CAS No. 1396627-04-5

1-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide

Cat. No. B2458690
M. Wt: 363.45
InChI Key: PIOGYVRTEFXTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N3O3S2 and its molecular weight is 363.45. The purity is usually 95%.
BenchChem offers high-quality 1-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Drug Development

The development and synthesis of novel compounds with potential therapeutic applications have been a significant area of research. For instance, compounds derived from similar structures have been synthesized for their anti-inflammatory and analgesic properties, showcasing the utility of such chemical frameworks in creating new medications (Abu‐Hashem et al., 2020). Similarly, novel benzothiazole derivatives have been explored for their cytotoxic activities against cancer cells, indicating the potential of these compounds in oncology (Hassan et al., 2014).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of compounds with benzothiazole moieties. For example, the synthesis of new pyridine derivatives demonstrated variable and modest activity against bacterial and fungal strains (Patel et al., 2011). This highlights the potential of these compounds in contributing to new antimicrobial agents.

Anticancer Activity

The exploration of compounds for anticancer activity is a critical area of research. Compounds with similar structures have shown promise in inhibiting tumor growth and proliferation. For instance, the design and synthesis of benzothiazole derivatives have been undertaken to discover novel classes of anticancer agents, suggesting the significant therapeutic potential of such compounds (Palkar et al., 2017).

Biological Activity and Material Science

Beyond pharmacology, research into the biological activity and material applications of benzothiazole derivatives continues to expand. Novel botanical active component derivatives, including those with carboxamide and thiadiazole moieties, have been synthesized for their inhibitory activities against specific bacteria, showcasing the versatility of these compounds in various applications (Li et al., 2022).

properties

IUPAC Name

1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-22-10-2-3-13-12(6-10)18-16(24-13)19-7-9(8-19)14(20)17-11-4-5-23-15(11)21/h2-3,6,9,11H,4-5,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOGYVRTEFXTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)C(=O)NC4CCSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide

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